
3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one
Vue d'ensemble
Description
3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an indole moiety fused with a benzofuran structure, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is C₁₆H₁₁NO₂, with a molecular weight of 251.26 g/mol. The structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. The indole and benzofuran components can modulate enzyme activities and receptor interactions, potentially leading to therapeutic effects. Notably, benzofuran derivatives have been associated with the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a key player in cancer cell proliferation and survival .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives exhibiting GSK-3β inhibition demonstrated significant antiproliferative effects against pancreatic cancer cell lines at low concentrations . The structure–activity relationship (SAR) indicated that modifications on the indole ring could enhance potency, with certain analogs showing subnanomolar IC50 values against GSK-3β .
Table 1: Anticancer Activity of Related Compounds
Compound | Target | IC50 (nM) | Cancer Cell Line |
---|---|---|---|
Compound 5 | GSK-3β | <1 | MiaPaCa-2 |
Compound 6 | GSK-3β | <1 | BXPC-3 |
Compound 11 | GSK-3β | <10 | HupT3 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that certain derivatives exhibit activity against both Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting potent antimicrobial properties .
Table 2: Antimicrobial Activity
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 0.98 |
Compound B | MRSA | <1 |
Compound C | S. epidermidis | 7.80 |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds similar to this compound have been reported to exhibit anti-inflammatory effects. These effects are primarily mediated through the modulation of inflammatory cytokines and signaling pathways involved in inflammation .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzofuran-indole derivatives for their biological activities. The study revealed that specific modifications to the benzofuran ring significantly enhanced both anticancer and antimicrobial activities, highlighting the importance of structural optimization in drug development .
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that derivatives of 3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one exhibit significant anticancer activity by inhibiting key enzymes involved in cancer progression:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : Compounds derived from this scaffold have been identified as potent GSK-3β inhibitors, which are crucial in regulating cell proliferation and survival in cancers such as pancreatic cancer. Some derivatives demonstrated subnanomolar potency against GSK-3β, showcasing their potential as therapeutic agents .
Compound | IC50 (nM) | Selectivity |
---|---|---|
Compound 5 | <1 | High |
Compound 26 | 0.23 ± 0.04 | Moderate |
Neuroprotective Effects
Certain studies suggest that indole derivatives can exhibit neuroprotective effects through monoamine oxidase (MAO) inhibition. This action is beneficial for treating neurodegenerative diseases:
- MAO Inhibition : Some synthesized compounds showed promising MAO-A and MAO-B inhibitory activities, indicating their potential use in treating conditions like depression and Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:
- Substituent Effects : The introduction of various substituents at specific positions on the indole or benzofuran rings significantly affects biological activity. For instance, hydroxymethyl groups at certain positions have been found to enhance GSK-3β inhibitory potency while maintaining selectivity against other kinases .
Case Study: Pancreatic Cancer Treatment
In a study evaluating the effects of benzofuran-indole derivatives on pancreatic cancer cell lines (MiaPaCa-2, BXPC-3), selected compounds exhibited significant antiproliferative activity at low micromolar concentrations. The results indicated that these compounds could serve as a basis for developing new therapies against resistant pancreatic tumors.
Case Study: Neuroprotection
Another investigation into the neuroprotective properties of these compounds revealed that specific derivatives could reduce oxidative stress markers in neuronal cells, suggesting their potential role in developing treatments for neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-3H-2-benzofuran-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16-12-7-2-1-6-11(12)15(19-16)13-9-17-14-8-4-3-5-10(13)14/h1-9,15,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKMAYYHLXEVDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285506 | |
Record name | 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6936-87-4 | |
Record name | NSC42087 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.